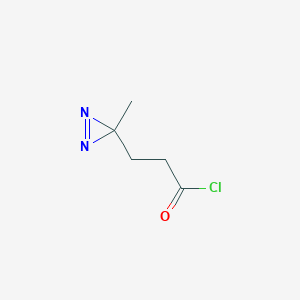
3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride is a chemical compound that belongs to the class of diazirine-containing compounds. These compounds are known for their ability to form highly reactive carbene intermediates upon exposure to ultraviolet light. This property makes them valuable in various scientific research applications, particularly in the field of photo-crosslinking.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride typically involves the reaction of 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
3-(3-Methyl-3H-diazirin-3-yl)propanoic acid+Thionyl chloride→3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under a nitrogen atmosphere to prevent moisture from affecting the reaction.
化学反応の分析
Types of Reactions
3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid.
Photoactivation: Upon exposure to ultraviolet light, the diazirine ring forms a highly reactive carbene intermediate that can insert into C-H, N-H, and O-H bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran.
Conditions: Reactions are typically carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
3-(3-Methyl-3H-diazirin-3-yl)propanoic acid: Formed by hydrolysis.
科学的研究の応用
3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride is widely used in scientific research due to its photo-crosslinking properties. Some of its applications include:
Chemistry: Used as a photo-crosslinking agent to study molecular interactions and reaction mechanisms.
Biology: Employed in the study of protein-protein and protein-DNA interactions by forming covalent bonds upon photoactivation.
Medicine: Utilized in the development of photoactivatable drugs and probes for studying biological pathways.
Industry: Applied in the immobilization of enzymes and other proteins onto surfaces for industrial processes.
作用機序
The mechanism of action of 3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride involves the formation of a carbene intermediate upon exposure to ultraviolet light. This highly reactive intermediate can insert into various chemical bonds, forming covalent linkages. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being crosslinked.
類似化合物との比較
3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride is unique due to its diazirine ring, which allows for photoactivation and carbene formation. Similar compounds include:
3-(3-Methyl-3H-diazirin-3-yl)propanoic acid: Lacks the acyl chloride group but retains the diazirine ring.
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid: Contains an alkyne group in addition to the diazirine ring, allowing for additional chemical modifications.
3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine: Contains a bromophenyl and trifluoromethyl group, providing different reactivity and applications.
These compounds share the photoactivation property but differ in their functional groups and specific applications.
特性
CAS番号 |
25055-90-7 |
|---|---|
分子式 |
C5H7ClN2O |
分子量 |
146.57 g/mol |
IUPAC名 |
3-(3-methyldiazirin-3-yl)propanoyl chloride |
InChI |
InChI=1S/C5H7ClN2O/c1-5(7-8-5)3-2-4(6)9/h2-3H2,1H3 |
InChIキー |
TWWRVYIWEQXHLZ-UHFFFAOYSA-N |
正規SMILES |
CC1(N=N1)CCC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



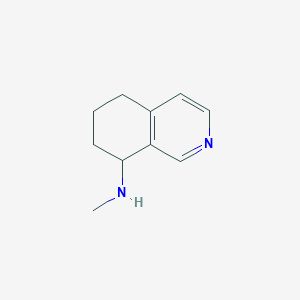
![6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B11921999.png)
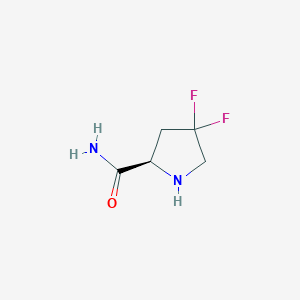
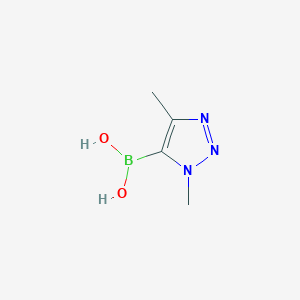
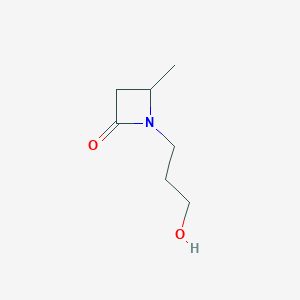
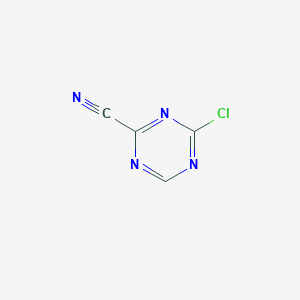
![Pyrazolo[1,5-a]pyrimidine-3,7-diamine](/img/structure/B11922030.png)
![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11922038.png)
![3,6-Dimethylimidazo[1,5-A]pyridine](/img/structure/B11922039.png)



![3-Aminopyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11922073.png)
